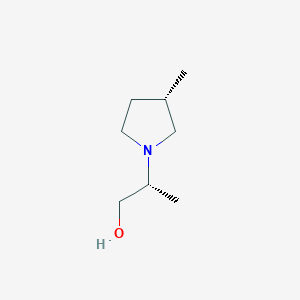
2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile is an organic compound that features a cyano group, a neopentyloxy group, and a phenylhydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile typically involves the reaction of 4-neopentyloxybenzaldehyde with hydrazine hydrate in the presence of a cyano group donor. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The neopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenylhydrazine derivatives.
Aplicaciones Científicas De Investigación
2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential as an anticancer agent is ongoing, as its structural properties may allow it to interact with cancer cell pathways.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the phenylhydrazine moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyano-3-neopentyloxy-phenylhydrazine
- 3-Cyano-4-methoxy-phenylhydrazine
- 4-Cyano-3-methoxy-phenylhydrazine
Uniqueness
2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile is unique due to the presence of the neopentyloxy group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This structural feature distinguishes it from other similar compounds and can affect its chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17N3O |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
2-(2,2-dimethylpropoxy)-5-hydrazinylbenzonitrile |
InChI |
InChI=1S/C12H17N3O/c1-12(2,3)8-16-11-5-4-10(15-14)6-9(11)7-13/h4-6,15H,8,14H2,1-3H3 |
Clave InChI |
JHHXACZFOONXDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COC1=C(C=C(C=C1)NN)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-3-[4-nitro-3-(propan-2-yloxy)phenyl]-1H-pyrazole](/img/structure/B8633890.png)
![1H-Pyrimido[4,5-b]indole, 4-chloro-6-methoxy-](/img/structure/B8633905.png)






![2-[2-(Cyanomethyl)-4,5-dimethylphenyl]acetonitrile](/img/structure/B8633943.png)





